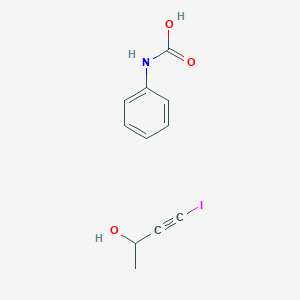
4-Iodobut-3-yn-2-ol;phenylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodobut-3-yn-2-ol;phenylcarbamic acid is a compound that combines an iodoalkyne and a phenylcarbamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobut-3-yn-2-ol typically involves the iodination of but-3-yn-2-ol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The phenylcarbamic acid moiety can be introduced through a reaction with phenyl isocyanate.
Industrial Production Methods
Industrial production of 4-Iodobut-3-yn-2-ol;phenylcarbamic acid may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodobut-3-yn-2-ol;phenylcarbamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
4-Iodobut-3-yn-2-ol;phenylcarbamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Iodobut-3-yn-2-ol;phenylcarbamic acid involves its interaction with molecular targets through its functional groups. The alkyne and iodine moieties can participate in various chemical reactions, while the phenylcarbamic acid group can interact with biological molecules. These interactions can modulate pathways and processes within cells, leading to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobut-3-en-1-ol: Similar structure but with a double bond instead of a triple bond.
Phenylcarbamic acid derivatives: Compounds with similar functional groups but different substituents.
Uniqueness
4-Iodobut-3-yn-2-ol;phenylcarbamic acid is unique due to the presence of both an iodoalkyne and a phenylcarbamic acid moiety
Eigenschaften
CAS-Nummer |
115008-60-1 |
|---|---|
Molekularformel |
C11H12INO3 |
Molekulargewicht |
333.12 g/mol |
IUPAC-Name |
4-iodobut-3-yn-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H5IO/c9-7(10)8-6-4-2-1-3-5-6;1-4(6)2-3-5/h1-5,8H,(H,9,10);4,6H,1H3 |
InChI-Schlüssel |
PVJNPZYWDOSPDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CI)O.C1=CC=C(C=C1)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

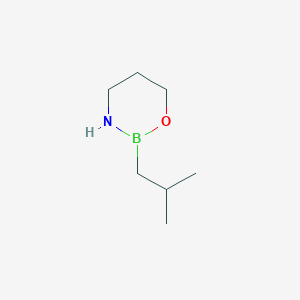

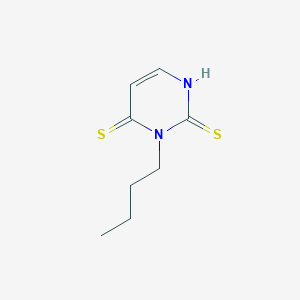
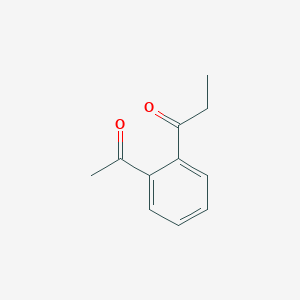
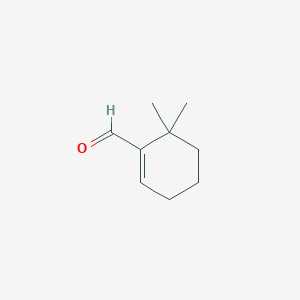
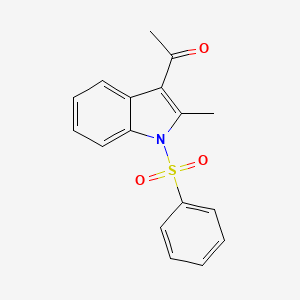
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
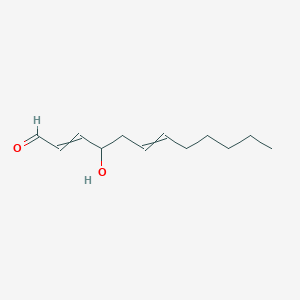
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
